molecular formula C13H20O B1283468 3-(4-Tert-butylphenyl)propan-1-ol CAS No. 78574-08-0

3-(4-Tert-butylphenyl)propan-1-ol

Cat. No.: B1283468
CAS No.: 78574-08-0
M. Wt: 192.3 g/mol
InChI Key: QFIGRGCEUZQJNG-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H20O. It is a type of alcohol that features a tert-butyl group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)propan-1-ol typically involves the alkylation of 4-tert-butylbenzene with propylene oxide, followed by reduction. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde intermediates. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions is common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-(4-Tert-butylphenyl)propan-1-one, 3-(4-Tert-butylphenyl)propanoic acid

    Reduction: 3-(4-Tert-butylphenyl)propane, 3-(4-Tert-butylphenyl)propyl ether

    Substitution: 3-(4-Tert-butylphenyl)propyl chloride, 3-(4-Tert-butylphenyl)propyl bromide

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)propan-1-one
  • 3-(4-Tert-butylphenyl)propanoic acid
  • 3-(4-Tert-butylphenyl)propyl chloride

Uniqueness

3-(4-Tert-butylphenyl)propan-1-ol is unique due to its specific structural features, such as the presence of a tert-butyl group and a hydroxyl group on the propanol chain. These features confer distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3-(4-tert-butylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIGRGCEUZQJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570810
Record name 3-(4-tert-Butylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78574-08-0
Record name 4-(1,1-Dimethylethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78574-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-tert-Butylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, 4-(1,1-dimethylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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